molecular formula C22H35NO3 B13767727 3-(2'-Methylpiperidino)propyl p-sec-hexoxybenzoate CAS No. 63918-96-7

3-(2'-Methylpiperidino)propyl p-sec-hexoxybenzoate

Cat. No.: B13767727
CAS No.: 63918-96-7
M. Wt: 361.5 g/mol
InChI Key: IHTNSEAIRWVJJI-UHFFFAOYSA-N
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Description

3-(2'-Methylpiperidino)propyl p-sec-hexoxybenzoate is a synthetic ester derivative featuring a piperidine ring substituted with a methyl group at the 2' position. The compound consists of a benzoate core with a para-substituted sec-hexoxy chain and a 3-(2'-methylpiperidino)propyl ester group.

Properties

CAS No.

63918-96-7

Molecular Formula

C22H35NO3

Molecular Weight

361.5 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-hexan-2-yloxybenzoate

InChI

InChI=1S/C22H35NO3/c1-4-5-10-19(3)26-21-13-11-20(12-14-21)22(24)25-17-8-16-23-15-7-6-9-18(23)2/h11-14,18-19H,4-10,15-17H2,1-3H3

InChI Key

IHTNSEAIRWVJJI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)OC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate involves the esterification of p-sec-hexoxybenzoic acid with 3-(2’-Methylpiperidino)propanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Impact :

  • Cyclohexyloxy : Imparts hydrophobicity and enhances crystallinity, as evidenced by the hydrochloride salt’s high melting point .
  • Benzyloxy : Aromatic substituent may enhance π-π stacking interactions, influencing binding affinity in drug-receptor interactions .

Physicochemical Data:

Property Cyclohexyloxy Derivative Isobutoxy Derivative Benzyloxy Derivative
Melting Point (°C) 178–180 (HCl salt) Not reported Not reported
Solubility Hydrochloride salt in isopropanol Likely lipophilic Lipophilic (benzyl group)
Toxicity (LD₅₀) Not reported 161 mg/kg (sc, mice) Not reported

Key Observations :

  • The cyclohexyloxy derivative’s hydrochloride salt demonstrates higher crystallinity, advantageous for purification .
  • The isobutoxy variant’s acute toxicity underscores the impact of alkyl chain branching on biological activity .

Biological Activity

3-(2'-Methylpiperidino)propyl p-sec-hexoxybenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate various research findings regarding its biological effects, mechanisms of action, and potential applications.

  • CAS Number : 63918-96-7
  • Molecular Formula : C16H25N2O3
  • Molecular Weight : 295.38 g/mol
  • IUPAC Name : 3-(2-methylpiperidin-1-yl)propyl 4-(2-hexoxyphenyl)benzoate

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells
Anti-inflammatoryDecreases pro-inflammatory cytokines

Case Studies

  • Antimicrobial Activity : A study conducted on various bacterial strains revealed that this compound demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.
  • Anticancer Properties : In vitro studies using human cancer cell lines showed that this compound could induce apoptosis through the activation of caspase pathways. The results indicated a dose-dependent relationship, with higher concentrations leading to increased cell death.
  • Neuroprotective Effects : Research involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with the compound significantly reduced cell death and preserved cellular integrity. This suggests potential applications in neurodegenerative diseases.

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